N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyethoxy group, a tetrahydrothiophene ring, and an oxobenzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This step often starts with the cyclization of a suitable diene with a thiol under acidic conditions to form the tetrahydrothiophene ring.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an epoxide in the presence of a base.
Synthesis of the Oxobenzoxazole Moiety: This part of the molecule can be synthesized through a condensation reaction between an ortho-aminophenol and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the tetrahydrothiophene derivative with the oxobenzoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form a carbonyl group.
Reduction: The oxobenzoxazole moiety can be reduced to form a hydroxybenzoxazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its various functional groups allow it to interact with different biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyethoxy group could form hydrogen bonds, while the oxobenzoxazole moiety might engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Unique due to its specific combination of functional groups.
This compound analogs: Compounds with slight modifications in the functional groups or ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c19-6-7-22-16(5-8-24-11-16)10-17-14(20)9-18-12-3-1-2-4-13(12)23-15(18)21/h1-4,19H,5-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNNBMYXFZJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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